{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride
CAS No.: 1485417-92-2
Cat. No.: VC2584936
Molecular Formula: C9H14BClFNO2
Molecular Weight: 233.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1485417-92-2 |
|---|---|
| Molecular Formula | C9H14BClFNO2 |
| Molecular Weight | 233.48 g/mol |
| IUPAC Name | [4-[(dimethylamino)methyl]-3-fluorophenyl]boronic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H13BFNO2.ClH/c1-12(2)6-7-3-4-8(10(13)14)5-9(7)11;/h3-5,13-14H,6H2,1-2H3;1H |
| Standard InChI Key | DVDVVRWHHOBPEU-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)CN(C)C)F)(O)O.Cl |
| Canonical SMILES | B(C1=CC(=C(C=C1)CN(C)C)F)(O)O.Cl |
Introduction
{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride is a boronic acid derivative with significant applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group, a dimethylamino group, and a fluorophenyl group, making it a versatile reagent in various chemical transformations.
Synthesis and Preparation Methods
The synthesis of {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride typically involves the reaction of 4-(dimethylaminomethyl)-3-fluorophenylboronic acid with hydrochloric acid. This process can be carried out under mild conditions to ensure the stability of the boronic acid group. The reaction is usually performed in an aqueous or organic solvent, with careful control of temperature and pH to optimize yield and purity.
Types of Reactions
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Oxidation: The boronic acid group can be oxidized to form boronic esters or borates using reagents such as hydrogen peroxide or peracids.
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Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Applications
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Organic Synthesis: Widely used in the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds, essential in the synthesis of biaryl compounds.
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Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery and development.
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Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.
Biological Activity
{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride is notable for its biological activity, particularly in cancer research and drug development. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, enhancing its utility in various biochemical applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Bromophenylboronic Acid | Boronic acid with bromine substituent | Anticancer properties | Higher reactivity due to bromine |
| 3-Fluorophenylboronic Acid | Boronic acid with fluorine substituent | Enzyme inhibition | Fluorine enhances lipophilicity |
| 4-(Dimethylamino)phenylboronic Acid | Dimethylamino group attached | Inhibits proteasome | Enhanced solubility and target specificity |
Research Findings and Future Directions
Recent studies have highlighted the potential of boronic acids in drug development, particularly in targeting specific enzymes and proteins. The unique structure of {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride, with its dimethylamino and fluorophenyl groups, offers opportunities for further research into its applications in organic synthesis and biological systems.
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